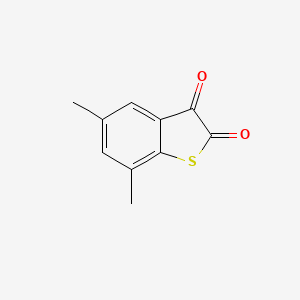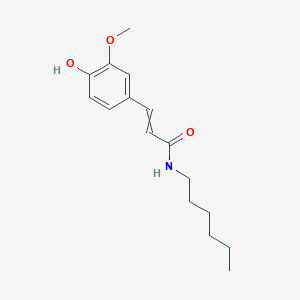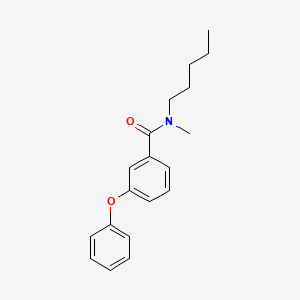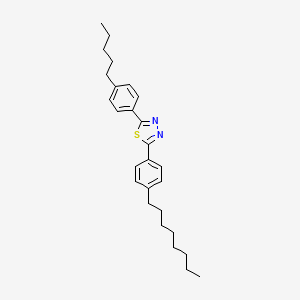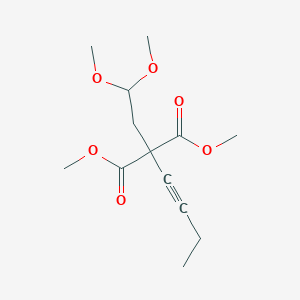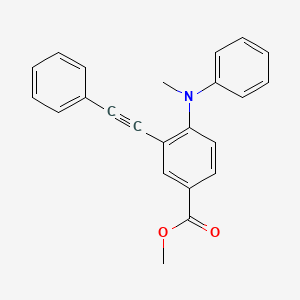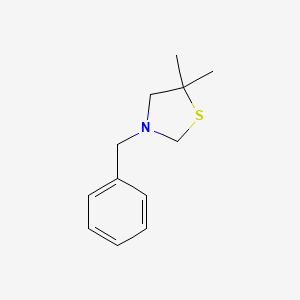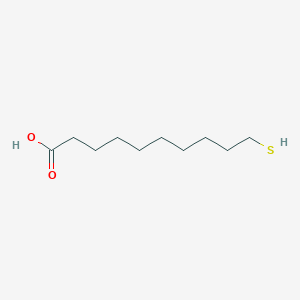
4-Ethynylphenyl 4-(hexyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynylphenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of phenyl benzoates. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a hexyloxy group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylphenyl 4-(hexyloxy)benzoate typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which is used to form the carbon-carbon triple bond between the ethynyl group and the phenyl ring. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, under an inert atmosphere. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of bio-derived solvents like glycerol, can be employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynylphenyl 4-(hexyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes. Substitution reactions on the phenyl ring can introduce various functional groups, such as nitro (NO2) or halogen (X) groups .
Aplicaciones Científicas De Investigación
4-Ethynylphenyl 4-(hexyloxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-Ethynylphenyl 4-(hexyloxy)benzoate depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylphenyl 4-(hexadecanoyloxy)benzoate: This compound has a similar structure but with a longer alkyl chain (hexadecanoyloxy) instead of hexyloxy.
4-Ethynylphenyl 4-(methoxy)benzoate: This compound has a methoxy group instead of a hexyloxy group.
4-Ethynylphenyl 4-(butoxy)benzoate: This compound has a butoxy group instead of a hexyloxy group.
Uniqueness
The uniqueness of 4-Ethynylphenyl 4-(hexyloxy)benzoate lies in its specific combination of functional groups, which imparts distinct physical and chemical properties. The presence of the ethynyl group allows for versatile chemical modifications, while the hexyloxy group contributes to the compound’s solubility and liquid crystalline behavior. These features make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
142663-56-7 |
|---|---|
Fórmula molecular |
C21H22O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(4-ethynylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C21H22O3/c1-3-5-6-7-16-23-19-14-10-18(11-15-19)21(22)24-20-12-8-17(4-2)9-13-20/h2,8-15H,3,5-7,16H2,1H3 |
Clave InChI |
PQHZHJUQEDCUJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
